molecular formula C12H16N2O2 B515596 2-Morpholino-2-phenylacetamide CAS No. 6327-69-1

2-Morpholino-2-phenylacetamide

Cat. No.: B515596
CAS No.: 6327-69-1
M. Wt: 220.27 g/mol
InChI Key: GVSAMGMSPJMQHK-UHFFFAOYSA-N
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Description

2-Morpholino-2-phenylacetamide is an organic compound with the molecular formula C12H16N2O2. It is a derivative of acetamide, where the hydrogen atoms of the amide group are replaced by a morpholine ring and a phenyl group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Mechanism of Action

Target of Action

2-Morpholino-2-phenylacetamide, also known as 2-morpholin-4-yl-2-phenylacetamide, is a type of Morpholino oligomer . Morpholino oligomers are uncharged molecules that block sites on RNA . They are specific, soluble, non-toxic, stable, and effective antisense reagents suitable for development as therapeutics . They target a wide range of RNA targets for outcomes such as blocking translation, modifying splicing of pre-mRNA, inhibiting miRNA maturation and activity, as well as less common biological targets and diagnostic applications .

Mode of Action

Morpholinos have different effects depending on the sort of target they bind. They can block ribosome assembly and stop translation of a protein from an mRNA; bind splice junctions and deny access to the small nuclear Ribonuclear Proteins (snRNPs) that mark the junctions for spliceosomes, altering splicing; bind to precursors of miRNA, inhibiting the maturation of the miRNA; bind to mature miRNA, inhibiting the activity of the miRNA .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein synthesis, RNA splicing, and miRNA maturation and activity . By blocking these processes, the compound can alter the expression of genes and the production of proteins, leading to various downstream effects.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of Morpholino oligomers like this compound are complex . Understanding these properties can foster further improvement of this cutting-edge therapy, thereby enabling researchers to safely develop Morpholino-based drugs and enhancing their ability to innovate .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific RNA targets it binds to. For example, by blocking translation, it can prevent the production of specific proteins. By altering RNA splicing, it can change the types of proteins that are produced. By inhibiting miRNA maturation and activity, it can affect gene regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholino-2-phenylacetamide typically involves the reaction of 2-chloro-N-phenylacetamide with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 2-Morpholino-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or phenyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: New compounds with different substituents replacing the morpholine or phenyl group.

Scientific Research Applications

2-Morpholino-2-phenylacetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Morpholino-2-phenylacetamide can be compared with other similar compounds, such as:

Uniqueness: The presence of the morpholine ring in this compound imparts unique properties to the compound, such as increased solubility in water and enhanced stability under various conditions. These characteristics make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-morpholin-4-yl-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-12(15)11(10-4-2-1-3-5-10)14-6-8-16-9-7-14/h1-5,11H,6-9H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSAMGMSPJMQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601305269
Record name α-Phenyl-4-morpholineacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6327-69-1
Record name α-Phenyl-4-morpholineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6327-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Morpholino-2-phenylacetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC50377
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50377
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Record name α-Phenyl-4-morpholineacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-morpholino-2-phenylacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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